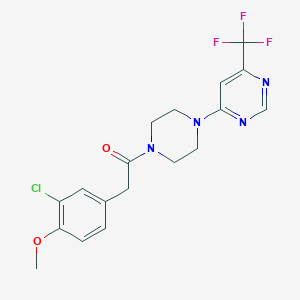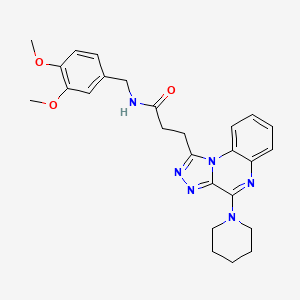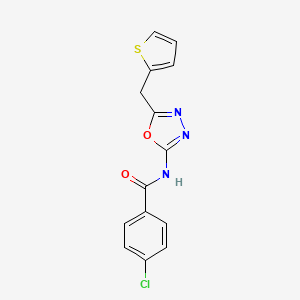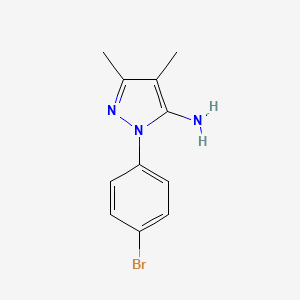
N-cyclopentyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H22F2N4O3S and its molecular weight is 424.47. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of New Heterocyclic Compounds : Research on the synthesis of novel heterocyclic compounds, including triazoles, imidazoles, and thiazoles, has shown that these entities can be engineered to exhibit significant biological activities. For example, compounds synthesized through multi-step reactions demonstrated notable antibacterial activities against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, comparable with standard antibiotics like Ampicillin. Additionally, some compounds exhibited moderate cytotoxic effects against human cancer cell lines without affecting the growth of normal cells, indicating their potential for safe medicinal applications (Abdulghani et al., 2022).
Antimicrobial and Antitumor Potential : The synthesis of novel thiazole, pyridone, pyrazole, and imidazole derivatives incorporating a sulfonamide moiety has demonstrated promising antimicrobial and antitumor properties. These compounds were evaluated in vitro for their antibacterial and antifungal activities, showing significant promise as antimicrobial agents (Darwish et al., 2014).
Chemical Synthesis and Modification Techniques
Advanced Synthesis Techniques : The development of advanced synthesis techniques for heterocyclic compounds is a crucial area of research. For instance, studies on the preparation of enantiopure imidazolines highlight innovative procedures that can be applied to synthesize a wide variety of enantiopure compounds from readily available amino alcohols. Such methodologies offer a modular approach to creating complex molecules, potentially including derivatives of the compound (Boland et al., 2002).
Reactivity and Structural Analysis : Understanding the reactivity and structural characteristics of heterocyclic compounds is fundamental for exploring their applications. Research into the cyclization reactions of benzimidazoles and the synthesis of novel coordination complexes provides insights into the chemical behavior of these molecules, which could be instrumental in developing new compounds with enhanced biological or chemical properties (Linke & Wünsche, 1973).
properties
IUPAC Name |
N-cyclopentyl-2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3S/c20-12-5-6-16(15(21)7-12)24-18(28)11-29-19-22-8-14(10-26)25(19)9-17(27)23-13-3-1-2-4-13/h5-8,13,26H,1-4,9-11H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEKLTIVCYMFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2953745.png)


![2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2953748.png)

![5-Bromo-2-chlorothieno[2,3-b]pyridine](/img/structure/B2953750.png)

![N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2953754.png)



![benzyl 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2953761.png)